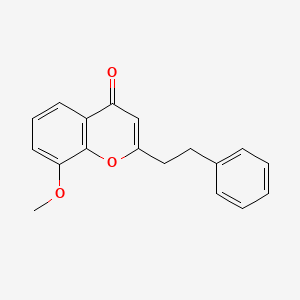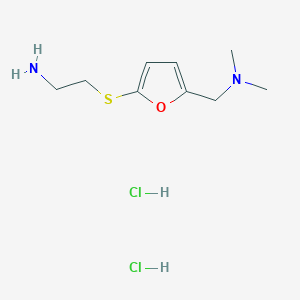
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Formation of Schiff Base: The aniline derivative reacts with the benzaldehyde derivative to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.
Industrial Production Methods
Industrial production methods for azetidinones often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-methylphenyl)-4-(p-tolyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one is unique due to the presence of the 4-chlorophenyl group, which may impart specific chemical and biological properties. This makes it distinct from other azetidinones with different substituents.
Propiedades
Fórmula molecular |
C16H15ClN2O |
|---|---|
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
3-amino-1-(4-chlorophenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c1-10-2-4-11(5-3-10)15-14(18)16(20)19(15)13-8-6-12(17)7-9-13/h2-9,14-15H,18H2,1H3 |
Clave InChI |
OPTVSLMAFGKSFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)










![2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid](/img/structure/B11845063.png)


